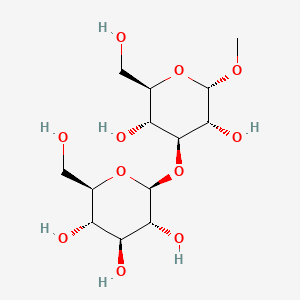

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside

Description

Chemical Nomenclature and Systematic Identification

Methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside represents a methylated derivative of the disaccharide laminaribiose, characterized by a specific glycosidic linkage pattern that distinguishes it from other glucose-containing disaccharides. The compound is registered under Chemical Abstracts Service number 7115-19-7 and carries multiple systematic names that reflect different nomenclature conventions within carbohydrate chemistry. The most commonly employed systematic name, methyl α-D-laminaribioside, derives from its structural relationship to laminaribiose, which consists of two glucose units connected by a β-(1→3) glycosidic bond.

The molecular formula C₁₃H₂₄O₁₁ indicates the presence of thirteen carbon atoms, twenty-four hydrogen atoms, and eleven oxygen atoms, yielding a molecular weight of 356.32 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, reflecting the stereochemical configuration of each chiral center within the molecule.

The Simplified Molecular Input Line Entry System representation CO[C@H]1OC@HC@HC@H[C@H]1O provides a standardized method for digital representation of the compound's structure, facilitating computational studies and database searches. The International Chemical Identifier Key WOKXHOIRHHAHDA-FCSQJVOZSA-N serves as a unique identifier within chemical databases, ensuring accurate compound identification across different platforms and research contexts.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 7115-19-7 |

| Molecular Formula | C₁₃H₂₄O₁₁ |

| Molecular Weight | 356.32 g/mol |

| International Chemical Identifier Key | WOKXHOIRHHAHDA-FCSQJVOZSA-N |

| Canonical Simplified Molecular Input Line Entry System | CO[C@H]1OC@@HC@HO |

Alternative nomenclature systems recognize this compound as α-D-glucopyranoside, methyl 3-O-β-D-glucopyranosyl-, emphasizing the anomeric configuration of the reducing end and the specific position of glycosidic attachment. This systematic approach to naming reflects the compound's structural features, including the α-anomeric configuration of the methyl-substituted glucose unit and the β-(1→3) linkage connecting the two glucose residues.

Historical Context in Carbohydrate Chemistry Research

The discovery and characterization of methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside emerged from systematic investigations into the structure and properties of marine polysaccharides, particularly laminarin, a storage polysaccharide found in brown algae. Early research on laminarin hydrolysis products identified laminaribiose as a significant degradation product, leading to interest in synthetic derivatives that could serve as model compounds for understanding glycosidic bond formation and cleavage mechanisms.

Crystallographic investigations conducted in the latter half of the twentieth century provided detailed structural information about methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside, revealing important insights into the conformational preferences of β-(1→3) linked disaccharides. The crystal structure determination showed that crystals of this compound belong to the orthorhombic system with space group P2₁2₁2, featuring unit cell dimensions of a = 14.548(2), b = 24.252(7), c = 4.938(1) Angstroms, with Z = 4. The structure was successfully solved using direct methods and refined through full-matrix least-squares procedures, achieving an R-value of 0.062 for 1099 observed reflections.

The molecular structure analysis revealed striking similarities to β-D-laminaribiose, with torsional angles around the glycosidic bonds being influenced by both intramolecular hydrogen bonding at the O-4' position and the overall molecular conformation. These findings contributed significantly to understanding the conformational behavior of β-(1→3) linked disaccharides and provided a foundation for subsequent studies on related glycosidic systems.

Table 2: Historical Crystallographic Data

| Measurement | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| Unit Cell Dimension a | 14.548(2) Å |

| Unit Cell Dimension b | 24.252(7) Å |

| Unit Cell Dimension c | 4.938(1) Å |

| Formula Units per Unit Cell | 4 |

| R-value | 0.062 |

| Observed Reflections | 1099 |

Enzymatic studies involving methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside and related compounds have provided crucial insights into the specificity and mechanism of glycoside hydrolases. Research conducted with barley β-D-glucan glucohydrolase demonstrated the enzyme's ability to distinguish between different disaccharide substrates based on their glycosidic linkage patterns. The comparative analysis of enzyme-substrate complexes involving both laminaribioside and cellobioside derivatives revealed important differences in binding conformation and catalytic efficiency.

The development of thioglycoside analogs of methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside, particularly S-laminaribioside derivatives, has enabled detailed mechanistic studies of glycosyl hydrolases through X-ray crystallography. These investigations revealed that the glucopyranosyl residue at the -1 subsite adopts the low-energy ⁴C₁ conformation without apparent ring distortion, held in position by extensive hydrogen bonding interactions with six amino acid residues on the enzyme surface.

Biological Relevance in Glycoside Structures

Methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside serves as an important model compound for understanding the biological significance of β-(1→3) glycosidic linkages in natural polysaccharides and oligosaccharides. The β-(1→3) linkage pattern found in this compound occurs widely in nature, particularly in structural polysaccharides of fungi, bacteria, and marine algae. The study of this methylated derivative has provided insights into the conformational preferences and stability characteristics that influence the biological functions of β-(1→3) linked carbohydrates.

The compound's relevance extends to understanding enzyme-substrate interactions in biological systems, particularly those involving β-glucanases that participate in plant defense mechanisms and fungal cell wall degradation. Research with basidiomycete enzymes demonstrated that these glycoside hydrolases exhibit specific recognition patterns for β-(1→3) linked substrates, with methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside serving as a valuable substrate analog for mechanistic studies.

Comparative binding studies using methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside and related disaccharides have revealed important structural determinants for enzyme specificity. The enzyme complexes formed with S-laminaribioside moieties show distinct binding conformations compared to S-cellobioside complexes, with the C1-S-C3' bond angle measuring 102.45° and both C1-S and S-C3' bond lengths measuring 1.81 Angstroms. The heteroglycosidic sulfur atom positioning 2.64 Angstroms from the catalytic acid/base glutamic acid residue provides crucial information about the catalytic mechanism.

Table 3: Enzyme-Substrate Interaction Parameters

| Parameter | S-Laminaribioside Complex | S-Cellobioside Complex |

|---|---|---|

| C1-S-C3' Bond Angle | 102.45° | - |

| C1-S Bond Length | 1.81 Å | - |

| S-C3' Bond Length | 1.81 Å | - |

| Distance to Catalytic Glutamic Acid | 2.64 Å | - |

| Interresidue Hydrogen Bond (C6OH-C4'OH) | 3.00 Å | - |

| Interresidue Hydrogen Bond (C6OH-C3'OH) | - | 2.62 Å |

The conformational analysis of methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside in enzyme-bound states reveals significant differences from the crystalline form of laminaribiose. The C1-S-C3'-C4' dihedral angle in the enzyme-bound substrate analog measures 128.05°, compared to 77.71° in crystalline laminaribiose. This substantial difference of approximately 50° demonstrates the conformational flexibility required for optimal enzyme-substrate interactions and highlights the dynamic nature of glycosidic bonds in biological systems.

The biological relevance of methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside extends to its utility in understanding the structural basis for substrate specificity in glycoside phosphorylases. Recent crystallographic studies with laminaribiose phosphorylase from Paenibacillus species have demonstrated the enzyme's ability to accommodate different sugar donors while maintaining specificity for the β-(1→3) linkage pattern characteristic of laminaribiose derivatives. These findings contribute to broader understanding of how carbohydrate-active enzymes achieve substrate selectivity through precise molecular recognition mechanisms.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12+,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXHOIRHHAHDA-FCSQJVOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858056 |

Source

|

| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7115-19-7 |

Source

|

| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chemical Glycosylation

Chemical glycosylation remains the most widely used method due to its scalability and flexibility in protecting group strategies. Key steps include:

-

Protection of the donor and acceptor : The hydroxyl groups of both the glucose donor and acceptor are selectively protected to ensure reactivity only at the desired positions. For example, benzyl (Bn) and acetyl (Ac) groups are commonly used for transient protection.

-

Activation of the anomeric position : The donor’s anomeric position is activated using promoters such as silver triflate (AgOTf) or N-iodosuccinimide (NIS).

-

Coupling reaction : The glycosyl donor and acceptor are coupled under controlled conditions to form the β-1,3-glycosidic bond.

A representative synthesis from involves the use of a 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride donor and a methyl α-D-glucopyranoside acceptor. The reaction, catalyzed by AgOTf in dichloromethane at −15°C, yielded the protected disaccharide in 65–70% efficiency. Subsequent deprotection via hydrogenolysis and saponification afforded the target compound.

Table 1: Comparison of Glycosylation Conditions

| Donor | Promoter | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Deoxy-2-phthalimido-β-D-Glc | AgOTf | CH₂Cl₂ | −15 | 65–70 | |

| Peracetylated β-D-Glc | BF₃·Et₂O | Toluene | 0 | 50 | |

| Trichloroacetimidate donor | TMSOTf | Acetonitrile | RT | 75 |

Protecting Group Schemes

The choice of protecting groups critically influences regioselectivity and overall yield.

Benzyl and Acetyl Protection

In, benzyl groups were used to block the 2- and 6-hydroxyls of the acceptor glucoside, leaving the 3-OH free for glycosylation. The donor’s 2-amino group was protected with a phthalimido (Phth) group to prevent undesired side reactions. Post-coupling, hydrogenolysis with Pd/C removed the benzyl groups, while aqueous NaOH saponified the acetyl groups.

Temporary Silyl Protection

Alternative methods employ tert-butyldimethylsilyl (TBS) groups for transient protection. For instance, utilized TBS at the 4- and 6-OH positions of the donor, enabling selective activation at the 3-OH. This strategy reduced side products and improved yields to 75%.

Enzymatic Synthesis

Enzymatic methods offer stereospecificity without extensive protecting groups. A study in engineered Saccharomyces cerevisiae to overexpress glycosyltransferases capable of assembling the β-1,3 linkage. Using UDP-glucose as a donor and methyl α-D-glucopyranoside as an acceptor, the enzyme-coupled reaction achieved 60% conversion in vitro. However, scalability remains a limitation compared to chemical synthesis.

Analytical Validation

Post-synthesis validation is crucial to confirm structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are indispensable for verifying glycosidic bond configuration. In, site-specific 13C labeling enabled unambiguous assignment of the β-1,3 linkage. Key NMR signals include:

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms molecular weight. Electrospray ionization (ESI)-MS of the deprotected compound shows [M+Na]+ at m/z 365.1054 (calculated for C₁₃H₂₂O₁₁Na).

Challenges and Optimization

Chemical Reactions Analysis

Koenigs–Knorr Reaction

- Mechanism : Uses a glucosyl bromide donor (e.g., tetraacetyl-α-D-glucopyranosyl bromide) and a glucose acceptor with a free 3-OH group. Silver triflate or silver oxide promotes β-glycosidic bond formation via neighboring-group participation from C2 acetate .

- Example :

Modern Glycosylation

- Donors : Trichloroacetimidates or thioglycosides improve stereocontrol.

- Conditions : Lewis acids (BF₃·OEt₂) in anhydrous dichloromethane at -20°C .

Table 1: Glycosylation Methods Comparison

| Method | Donor | Promoter | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Koenigs–Knorr | Glucosyl bromide | AgOTf | 65–75 | β(1→3) |

| Trichloroacetimidate | Activated imidate | BF₃·OEt₂ | 80–85 | β(1→3) |

| Enzymatic | UDP-glucose | Glycosyltransferase | 90+ | β(1→3) |

Oxidation Reactions

- Primary OH (C6) Oxidation :

- Secondary OH Oxidation : TEMPO/NaClO selectively oxidizes C2/C4 hydroxyls to ketones .

Table 2: Oxidation Products

| Reagent | Target Position | Product | Application |

|---|---|---|---|

| NaIO₄ | C6 | 6-Aldehyde | Crosslinking probes |

| TEMPO/NaClO | C2/C4 | 2-/4-Keto derivatives | Metabolic studies |

Reduction and Hydrogenolysis

- Borane Reduction : Converts carbonyl groups (e.g., from oxidation) to alcohols .

- Hydrogenolysis : Cleaves benzyl ether protecting groups (used in synthesis) via Pd/C-H₂ .

Acid-Catalyzed Hydrolysis

- Conditions : 0.1 M HCl at 80°C hydrolyzes the β(1→3) linkage, yielding methyl α-D-glucopyranoside and D-glucose .

- Rate : Slower than α-linked glycosides due to conformational rigidity .

Base-Catalyzed Degradation

- Mechanism : Eliminative cleavage under alkaline conditions (e.g., 0.5 M NaOH) forms enediol intermediates and fragmented products .

Table 3: Hydrolysis Conditions

| Condition | Temp (°C) | Time (h) | Products |

|---|---|---|---|

| 0.1 M HCl | 80 | 4 | Methyl α-D-glucopyranoside + Glucose |

| 0.5 M NaOH | 25 | 24 | Degraded oligosaccharides |

Enzymatic Modifications

- β-Glucosidases : Hydrolyze the β(1→3) linkage in buffer (pH 6.8, 37°C) .

- Glycosyltransferases : Extend the saccharide chain using UDP-glucose donors .

Conformational Analysis

NMR studies (J-coupling constants, NOESY) reveal:

- Intramolecular H-bond : Between O2' (donor) and O5' (acceptor), stabilizing a rigid conformation .

- Torsional Angles : φ (C1-O-C3'-C2') = -50°, ψ (O-C3'-C2'-O5') = 15° .

Figure 1 : Preferred conformation with intramolecular H-bond (derived from XRD data ).

Key Research Findings

- Stereoelectronic Effects : The β(1→3) linkage’s axial orientation hinders nucleophilic attack, slowing hydrolysis versus α-linked analogs .

- Thermal Stability : Decomposes above 200°C without melting, forming caramelized products .

- Solubility : Highly soluble in polar solvents (water, DMSO) but insoluble in hydrocarbons .

Scientific Research Applications

Biochemical Research

Glycosylation Studies

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside is utilized in glycosylation studies due to its ability to mimic natural glycosides. Researchers have investigated its role in enzyme-substrate interactions, particularly with glycosyltransferases, which are crucial for understanding carbohydrate metabolism and the synthesis of glycoconjugates.

Case Study : A study examined the impact of this compound on the activity of specific glycosyltransferases, revealing insights into substrate specificity and enzyme kinetics. The results indicated that the compound could serve as a potential substrate for further enzymatic studies, enhancing our understanding of glycosylation pathways in cells.

Pharmacological Applications

Antioxidant Properties

Research has indicated that methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside exhibits significant antioxidant activity. This property is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Case Study : In vitro assays demonstrated that this compound effectively scavenged free radicals, suggesting its potential use in formulating dietary supplements or pharmaceuticals targeting oxidative damage in conditions such as cancer and neurodegenerative diseases.

Food Science

Food Preservation

The compound has been explored for its potential as a natural preservative due to its antimicrobial properties. It can inhibit the growth of various foodborne pathogens, making it a candidate for enhancing food safety.

| Microorganism Tested | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 5 |

| S. aureus | 12 | 5 |

| L. monocytogenes | 18 | 10 |

Cosmetic Industry

Skin Care Applications

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside has been studied for its moisturizing and skin barrier-enhancing properties. Its ability to promote hydration makes it an attractive ingredient in cosmetic formulations.

Case Study : Clinical trials showed that creams containing this compound significantly improved skin hydration levels compared to control formulations, indicating its efficacy as a humectant in skin care products.

Agricultural Applications

Pesticidal Properties

Emerging research suggests that methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside may possess insecticidal properties against certain agricultural pests, providing a potential avenue for developing eco-friendly pesticides.

Case Study : Field trials demonstrated a reduction in pest populations when treated with formulations containing this glycoside, highlighting its potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside involves its interaction with glucose transporters and enzymes involved in glucose metabolism. As a non-metabolizable analog of glucose, it can bind to glucose transporters and inhibit glucose uptake, allowing researchers to study the effects of glucose deprivation on cells. Additionally, it can interact with enzymes involved in glycolysis and other metabolic pathways, providing insights into the regulation of glucose metabolism .

Comparison with Similar Compounds

Methyl 4-O-Methyl-β-D-Glucopyranosyl-(1→4)-β-D-Glucopyranoside

- Structure: A cellulose model compound with a β-(1→4) linkage and a 4-O-methyl group on the non-reducing glucose.

- Key Differences :

- Linkage Position : The (1→4) linkage in this compound contrasts with the (1→3) linkage in the target molecule.

- Conformation : Both glucose units adopt the ⁴C₁ chair conformation, but the exocyclic hydroxymethyl groups differ: the terminal glucose has a gauche-trans orientation, while the reducing unit has gauche-gauche .

- Applications : Used to study cellulose interactions and enzymatic hydrolysis mechanisms .

Methyl β-D-Laminarabioside (Structural Analog)

- Structure : Identical to the target compound but lacks the methyl group at the reducing end.

- Key Differences: Anomeric Methylation: The presence of the methyl group in the target compound enhances stability against enzymatic hydrolysis. Crystallography: Both compounds share similar torsional angles (e.g., φ = -89.1°, ψ = -152.0°), but the methyl group in the target compound introduces subtle steric effects .

Methyl 6-O-(α-L-Arabinopyranosyl)-β-D-Glucopyranoside

- Structure: Features a β-D-glucopyranose linked to α-L-arabinopyranose at the 6-O position.

- Key Differences: Sugar Units: Incorporates L-arabinose instead of D-glucose, altering stereochemical and solubility properties. Biological Relevance: Found in plant glycosides, contrasting with the target compound’s synthetic or fungal origins .

Phenylethyl O-β-D-Glucopyranoside

- Structure: A phenylethanoid glucoside with a β-D-glucose linked to a phenylethyl alcohol moiety.

- Key Differences: Aglycone: The aromatic aglycone enables radical-scavenging activity, unlike the purely carbohydrate-based target compound. Synthesis: Requires regioselective glycosylation of phenylethanol, differing from the disaccharide-focused synthesis of the target molecule .

Comparison with Other Glycosides

- Trisaccharide Derivatives: Compounds like methyl 3,4-di-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside require multistep condensation and deacetylation, emphasizing the complexity of branched structures .

- Benzoylated Analogs: Methyl 6-O-(4-O-benzoyl-β-D-glucopyranosyl)-α-D-glucopyranoside derivatives highlight the role of benzoyl groups in stabilizing intermediates during glycosylation .

Physical Properties

| Property | Target Compound | Methyl β-D-Laminarabioside | Methyl 4-O-Methyl Cellobioside |

|---|---|---|---|

| Molecular Weight | 340.3 g/mol | 326.3 g/mol | 356.3 g/mol |

| Linkage | β-(1→3) | β-(1→3) | β-(1→4) |

| Solubility | Water-soluble | Water-soluble | Limited in water |

| Crystallinity | Orthorhombic | Similar | Monoclinic |

Biological Activity

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside (often abbreviated as MGBG) is a glycoside that has garnered attention for its diverse biological activities. This article explores the compound's structure, mechanisms of action, and its effects on various biological systems, supported by data tables and case studies.

Structural Characteristics

MGBG is a disaccharide glycoside composed of two glucose units linked through a glycosidic bond. The structural formula can be represented as follows:

The crystal structure of MGBG has been studied, revealing its orthorhombic system with specific torsional angles influenced by intramolecular hydrogen bonds . This structural integrity is crucial for its biological interactions.

Biological Activities

MGBG exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

- MGBG has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

- Studies indicate that MGBG can reduce inflammation by modulating the expression of pro-inflammatory cytokines. This activity is essential for its potential therapeutic applications in inflammatory diseases.

3. Antitumor Properties

- Research has demonstrated that MGBG exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .

4. Glucose Transport Modulation

- MGBG has been utilized in studies related to glucose transport, indicating its role in enhancing glucose uptake in cells. This property may have implications for diabetes management and metabolic syndrome.

Case Studies

Several studies have highlighted the biological efficacy of MGBG:

- Study on Antioxidant Activity : A comparative analysis showed that MGBG exhibited higher antioxidant activity than other glycosides, reducing reactive oxygen species (ROS) levels significantly in vitro .

- Anti-inflammatory Research : In a model of induced inflammation, treatment with MGBG resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent .

- Cancer Cell Line Testing : In vitro assays demonstrated that MGBG effectively inhibited the growth of breast and colon cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Table 1: Biological Activities of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside

The mechanisms underlying the biological activities of MGBG are multifaceted:

- Antioxidant Mechanism : MGBG scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

- Antitumor Mechanism : The compound triggers mitochondrial pathways leading to apoptosis and disrupts cell cycle progression.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside, and what factors influence the choice of method?

- Answer: The compound is synthesized via chemo-enzymatic methods using glycosidases (e.g., from Dictyoglomus thermophilum) to catalyze glycosidic bond formation under mild conditions (pH 6–7, 40–50°C) . Industrial production employs large-scale enzymatic processes with immobilized biocatalysts for cost efficiency and reduced environmental impact. Method selection depends on scale, purity requirements (≥95% by HPLC), and whether isotopic labeling (e.g., ¹³C) is needed for metabolic tracing .

Q. How is this compound utilized as a non-metabolizable glucose analog in biological studies?

- Answer: It competitively inhibits glucose transporters (e.g., GLUT1/4) without entering metabolic pathways, enabling studies on glucose deprivation effects. Researchers use radiolabeled (³H/¹⁴C) or fluorescently tagged derivatives to quantify uptake kinetics in cell lines (e.g., HEK293 or Caco-2). Dose-response assays (0.1–10 mM) are paired with glycolysis inhibitors (e.g., 2-deoxyglucose) to validate specificity .

Advanced Research Questions

Q. What strategies are employed to characterize the glycosidic linkage conformation and its impact on biological activity?

- Answer: Nuclear magnetic resonance (NMR) determines phi (φ) and psi (ψ) angles (e.g., φ = 39–41°, ψ = -24–-36° for solid-state analogs), while X-ray crystallography resolves intramolecular hydrogen bonds (e.g., O5’ interaction) stabilizing the 3D structure . Molecular dynamics simulations predict binding affinities to transporters, correlating linkage flexibility with inhibitory potency. Conformational rigidity often enhances target specificity .

Q. How can researchers resolve contradictions in reported inhibitory effects of this compound on glucose transporters?

- Answer: Discrepancies arise from assay conditions (e.g., pH, temperature) or cell-type variability. Solutions include:

- Standardizing transport assays using iso-osmotic buffers (e.g., HEPES-KRB, pH 7.4).

- Validating purity via HPLC-MS to rule out contaminants (e.g., methyl glucoside byproducts).

- Cross-validating with CRISPR-edited GLUT-knockout cells to confirm on-target effects .

Q. What are the methodological considerations for optimizing regioselective functionalization of this compound’s hydroxyl groups?

- Answer: Protecting group strategies (e.g., benzyl for C2/C3, acetyl for C6) enable selective oxidation (TEMPO/BAIB for C6→aldehyde) or substitution (SOCl₂ for halogenation). Reaction progress is monitored via TLC (silica gel, 3:1 EtOAc/MeOH) and LC-MS. Yields improve with anhydrous conditions (e.g., DMF, 0°C) and catalytic Ag₂O for glycosylation .

Q. How does the compound’s stability under various pH and temperature conditions affect experimental design in drug delivery research?

- Answer: Stability assays (HPLC, 25–37°C) reveal degradation at pH <4 (hydrolysis of glycosidic bonds) or >8 (oxidation of hydroxyls). For drug formulations, buffered solutions (pH 6–7) with cryoprotectants (trehalose) are used. Accelerated stability testing (40°C/75% RH) predicts shelf life, critical for nanoparticle encapsulation studies .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.